N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
This compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities . The ethoxyphenyl and thiazolyl groups attached to the benzothiazole core could potentially influence its properties and biological activity.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole core and the attached functional groups. Benzothiazoles are known to participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and electronic properties could affect properties such as its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Diuretic Activity : A study described the synthesis of a series of compounds, including N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide derivatives, and evaluated their in vivo diuretic activity. Among these, a particular compound showcased promising diuretic effects, underscoring the therapeutic potential of such chemical structures in treating conditions requiring diuresis (Yar & Ansari, 2009).
Anticancer Evaluation : Another study focused on the design, synthesis, and anticancer evaluation of derivatives related to this compound. These compounds were tested against several cancer cell lines, demonstrating moderate to excellent anticancer activity. This highlights the potential of these compounds as scaffolds for developing new anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Agents : Derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Certain compounds exhibited significant activity against a range of bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory and Analgesic Properties : Research into novel compounds derived from this compound has also explored their anti-inflammatory and analgesic potential. These studies have found certain derivatives to inhibit COX-2 selectively, offering protection against pain and inflammation, thereby indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-2-24-14-6-3-12(4-7-14)16-10-25-19(21-16)22-18(23)13-5-8-15-17(9-13)26-11-20-15/h3-11H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQJFJULJXCGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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